{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid
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Overview
Description
{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-chloro-4-fluorophenylmethoxy group. The presence of both electron-withdrawing and electron-donating groups on the phenyl ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive boronic acid group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentration. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aryl halide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include phenols, boranes, and various substituted aryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme, thereby inhibiting its activity. Additionally, the presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chloro and fluoro substituents, making it less reactive in certain applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the chloro and fluoro substituents, resulting in different reactivity and binding properties.
2-Fluorophenylboronic acid: Similar in structure but lacks the chloro substituent, affecting its overall reactivity and applications.
Uniqueness
The unique combination of the chloro and fluoro substituents in {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid enhances its reactivity and binding properties, making it a valuable compound in various fields of research and industry. Its ability to form stable complexes with a wide range of molecular targets sets it apart from other boronic acids, providing distinct advantages in the synthesis of complex organic molecules and the development of new materials .
Properties
IUPAC Name |
[2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJBROJHPEWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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